molecular formula C31H32N2O7 B11674956 (5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11674956
M. Wt: 544.6 g/mol
InChI Key: WCOXRCOQGCHIGK-BWAHOGKJSA-N
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Description

The compound (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and multiple aromatic rings with various substituents, including tert-butyl, methoxy, and phenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The key steps include:

    Formation of the diazinane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the aromatic substituents: This involves coupling reactions such as Suzuki or Heck coupling to attach the aromatic rings to the diazinane core.

    Functional group modifications: Introduction of tert-butyl, methoxy, and phenoxy groups through substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.

    Purification processes: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting or activating their activity.

    Interact with receptors: Modulating signal transduction pathways.

    Affect gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

(5Z)-5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1-(4-METHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: can be compared with similar compounds such as:

This compound’s unique combination of substituents and structural features distinguishes it from other similar compounds, potentially offering unique properties and applications.

Properties

Molecular Formula

C31H32N2O7

Molecular Weight

544.6 g/mol

IUPAC Name

(5Z)-5-[[4-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C31H32N2O7/c1-31(2,3)21-7-11-24(12-8-21)39-16-17-40-26-15-6-20(19-27(26)38-5)18-25-28(34)32-30(36)33(29(25)35)22-9-13-23(37-4)14-10-22/h6-15,18-19H,16-17H2,1-5H3,(H,32,34,36)/b25-18-

InChI Key

WCOXRCOQGCHIGK-BWAHOGKJSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC

Origin of Product

United States

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